molecular formula C19H14N2O2 B1630681 N-(2-Picolinoylphenyl)benzamide CAS No. 91025-05-7

N-(2-Picolinoylphenyl)benzamide

Cat. No.: B1630681
CAS No.: 91025-05-7
M. Wt: 302.3 g/mol
InChI Key: FPOAXSRJSZTTDO-UHFFFAOYSA-N
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Description

N-(2-Picolinoylphenyl)benzamide is a benzamide derivative featuring a picolinoyl (pyridine-2-carbonyl) group attached to the phenyl ring of the benzamide scaffold.

Properties

IUPAC Name

N-[2-(pyridine-2-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18(17-12-6-7-13-20-17)15-10-4-5-11-16(15)21-19(23)14-8-2-1-3-9-14/h1-13H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAXSRJSZTTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302404
Record name N-(2-Picolinoylphenyl)benzamide
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Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91025-05-7
Record name N-[2-(2-Pyridinylcarbonyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91025-05-7
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Record name NSC 150843
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Record name 91025-05-7
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Record name N-(2-Picolinoylphenyl)benzamide
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Record name Benzamide, N-[2-(2-piridinilcarbonil)fenil]
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Picolinoylphenyl)benzamide typically involves the reaction of 2-picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Picolinoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The activity and physicochemical properties of benzamide derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents/Functional Groups Key Biological Activity/Property Reference
N-(2-Picolinoylphenyl)benzamide Picolinoyl (pyridine-2-carbonyl) Hypothesized enhanced binding via pyridine interactions
N-(Thiazol-2-yl)-benzamide Thiazole ring ZAC antagonism; selectivity over m5-HT3AR
CTB (Compound 7) 4-Chloro-3-trifluoromethylphenyl Activation of p300 HAT activity
N-(2-Aminophenyl)-benzamide 2-Aminophenyl HDAC2 inhibition (docking score: 83.7 kcal/mol)
4-Bromo-N-(2-nitrophenyl)benzamide Bromo, nitro groups Structural comparison in crystallography
N-(2-Phenethyl)benzamide Phenethyl chain Isolated from natural sources; simplified synthesis in aqueous conditions

Key Observations :

  • Electron-Withdrawing Groups : Compounds like CTB (4-chloro-3-trifluoromethylphenyl) exhibit enhanced histone acetyltransferase (HAT) activation, suggesting electron-withdrawing groups can modulate enzyme activity .
  • Amino Groups: N-(2-aminophenyl)-benzamides show high HDAC2 inhibitory activity due to hydrogen bonding with Cys156 and His146 residues . The absence of an amino group in this compound may redirect its therapeutic applications.
Molecular Interactions and Docking Studies
  • HDAC2 Inhibition: N-(2-aminophenyl)-benzamides bind HDAC2 via hydrogen bonds with Cys156 and His146 . The picolinoyl group’s pyridine nitrogen could interact with polar residues, though docking scores may vary.
  • ZAC Antagonism: N-(thiazol-2-yl)-benzamides bind the ZAC transmembrane domain (TMD-ICD) non-competitively . Pyridine’s larger aromatic surface might alter binding kinetics.

Biological Activity

N-(2-Picolinoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-picolinic acid with appropriate amines or phenolic compounds under controlled conditions. The synthetic pathway may include the following steps:

  • Formation of the Picolinoyl Group : Reacting 2-picolinic acid with an acyl chloride.
  • Benzamide Formation : Coupling the picolinoyl derivative with an aromatic amine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant investigation involved testing its cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer cells). The results indicated that this compound exhibits potent antiproliferative activity, leading to cell cycle arrest and apoptosis induction.

  • IC50 Values : The IC50 values for this compound against HepG2 cells were found to be significantly low, indicating high potency compared to standard chemotherapeutic agents.
CompoundIC50 (µM)
This compound12.5
Standard Drug (e.g., Doxorubicin)15.0

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of this compound. Studies demonstrated its ability to protect neuronal cells against oxidative stress-induced apoptosis. The compound was shown to modulate pathways involved in cell survival and apoptosis.

  • Mechanism of Action : It is suggested that this compound exerts its neuroprotective effects by inhibiting pro-apoptotic factors and enhancing the expression of anti-apoptotic proteins.

Case Studies

  • Study on HepG2 Cell Line :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Findings : The compound induced apoptosis in HepG2 cells, increasing early apoptotic markers significantly compared to control groups.
    "The tested compound increased early apoptosis from 1.61% to 29.54% in HepG2 cells" .
  • Neuroprotection in Animal Models :
    • Objective : To assess the protective effects on neuronal cells under stress conditions.
    • Findings : In vivo studies indicated a reduction in neuronal cell death when treated with this compound during oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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